molecular formula C10H15NO B14318426 6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole CAS No. 112586-86-4

6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole

Cat. No.: B14318426
CAS No.: 112586-86-4
M. Wt: 165.23 g/mol
InChI Key: GVSJSNGIWBZZCE-UHFFFAOYSA-N
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Description

6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound features a cyclopentane ring fused to the oxazole ring, with a butenyl side chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide can yield oxazole derivatives under mild conditions . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the cyclization process .

Industrial Production Methods

Industrial production of oxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalytic agents, such as AuCl3, can enhance the efficiency of the cyclization process . Additionally, the reaction conditions are carefully controlled to maintain the stability of the compound and prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imides and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted oxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole is unique due to its fused cyclopentane ring and butenyl side chain, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

112586-86-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

6-but-3-en-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole

InChI

InChI=1S/C10H15NO/c1-3-7(2)9-5-4-8-6-12-11-10(8)9/h3,7-9H,1,4-6H2,2H3

InChI Key

GVSJSNGIWBZZCE-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1CCC2C1=NOC2

Origin of Product

United States

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